molecular formula C17H17Cl2NO B1672504 Fengabine CAS No. 80018-06-0

Fengabine

Cat. No. B1672504
CAS RN: 80018-06-0
M. Wt: 322.2 g/mol
InChI Key: ZGLIFVFRIOKQLE-UHFFFAOYSA-N
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Description

Fengabine is a novel compound that was investigated as an antidepressant but was never marketed. It is known for its unique mechanism of action, which involves modulation of the gamma-aminobutyric acid (GABA) system. This compound’s chemical structure is characterized by the presence of a benzylidene derivative, making it distinct from other antidepressants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fengabine can be synthesized through a multi-step process involving the condensation of butylamine with 2-chlorobenzaldehyde, followed by cyclization and chlorination reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Fengabine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Fengabine’s mechanism of action involves modulation of the GABA system. Although it does not directly bind to GABA receptors, its antidepressant effects are reversed by GABA receptor antagonists like bicuculline. This suggests that this compound exerts its effects through a GABAergic mechanism, possibly by enhancing GABAergic transmission or modulating GABA receptor activity .

Comparison with Similar Compounds

Fengabine can be compared with other GABAergic compounds such as:

  • Pivagabine
  • Tolagabide
  • Progabide

Uniqueness: this compound stands out due to its rapid onset of action and minimal side effects, particularly the lack of sedative effects, which is a common issue with other antidepressants. Its unique mechanism of action, involving modulation of the GABA system without direct receptor binding, also sets it apart from other similar compounds .

properties

IUPAC Name

2-[N-butyl-C-(2-chlorophenyl)carbonimidoyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO/c1-2-3-10-20-17(13-6-4-5-7-15(13)19)14-11-12(18)8-9-16(14)21/h4-9,11,21H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLIFVFRIOKQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024641
Record name 2-((Butylimino)(2-chlorophenyl)methyl)-4-chloro-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80018-06-0
Record name Fengabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80018-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fengabine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080018060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((Butylimino)(2-chlorophenyl)methyl)-4-chloro-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENGABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQG0NJI5A7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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